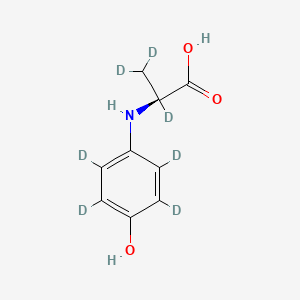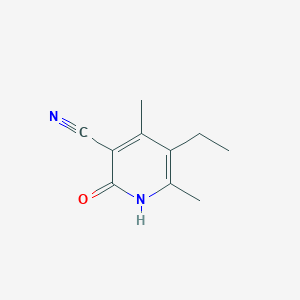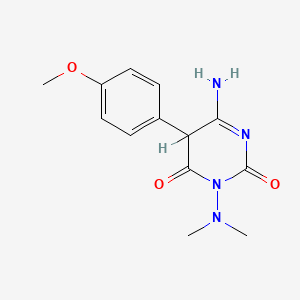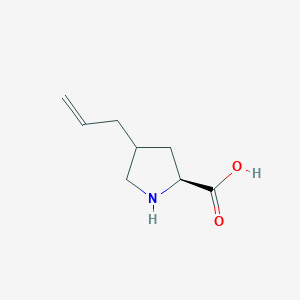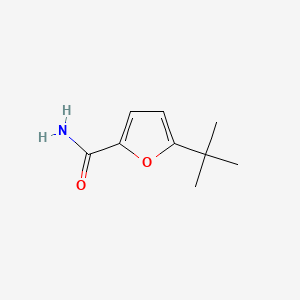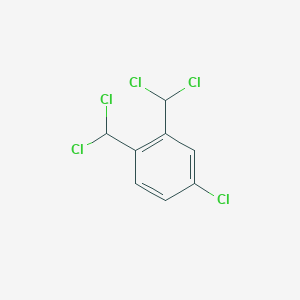
4-Chloro-1,2-bis(dichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,2-bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two dichloromethyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,2-bis(dichloromethyl)benzene can be synthesized through the chlorination of 1,2-bis(chloromethyl)benzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The dichloromethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
4-Chloro-1,2-bis(dichloromethyl)benzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of chlorinated organic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-bis(dichloromethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and dichloromethyl groups make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene: A precursor in the synthesis of 4-Chloro-1,2-bis(dichloromethyl)benzene.
1,2-Dichlorobenzene: A related compound with two chlorine atoms on the benzene ring.
Benzal Chloride: Contains a dichloromethyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and two dichloromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical processes and applications.
Properties
CAS No. |
25641-96-7 |
|---|---|
Molecular Formula |
C8H5Cl5 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-chloro-1,2-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H |
InChI Key |
RUPTWHWWTKWIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)

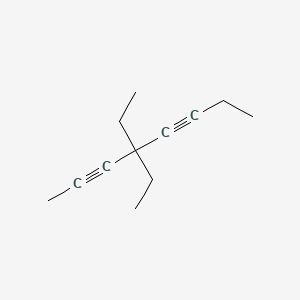

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
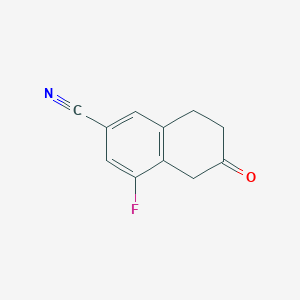
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
